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molecular formula C9H10BrCl B8439216 1-(1-Bromopropyl)-3-chlorobenzene

1-(1-Bromopropyl)-3-chlorobenzene

Cat. No. B8439216
M. Wt: 233.53 g/mol
InChI Key: CNPHHKAZQXWBDZ-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

rac-2-(3-chloro-phenyl)-butyronitrile was prepared from rac-1-(1-bromo-propyl)-3-chloro-benzene and trimethylsilyl cyanide in analogy to Example 23 c): colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[CH2:3][CH3:4].C[Si]([C:16]#[N:17])(C)C>>[Cl:11][C:7]1[CH:6]=[C:5]([CH:2]([CH2:3][CH3:4])[C:16]#[N:17])[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC)C1=CC(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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